molecular formula C21H17ClN2O2 B11692851 2-chloro-N-{2-[(2-methylphenyl)carbamoyl]phenyl}benzamide

2-chloro-N-{2-[(2-methylphenyl)carbamoyl]phenyl}benzamide

Cat. No.: B11692851
M. Wt: 364.8 g/mol
InChI Key: RCOLKTYEGSBKSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-CHLOROBENZAMIDO)-N-(2-METHYLPHENYL)BENZAMIDE is a complex organic compound with potential applications in various scientific fields. It is characterized by the presence of chlorobenzamido and methylphenyl groups, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 2-(2-CHLOROBENZAMIDO)-N-(2-METHYLPHENYL)BENZAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the chlorobenzamido and methylphenyl intermediates, followed by their coupling under specific reaction conditions. Industrial production methods may involve optimized reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

2-(2-CHLOROBENZAMIDO)-N-(2-METHYLPHENYL)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorobenzamido group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(2-CHLOROBENZAMIDO)-N-(2-METHYLPHENYL)BENZAMIDE has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding.

    Industry: It may be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 2-(2-CHLOROBENZAMIDO)-N-(2-METHYLPHENYL)BENZAMIDE involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar compounds to 2-(2-CHLOROBENZAMIDO)-N-(2-METHYLPHENYL)BENZAMIDE include other benzamido derivatives These compounds share structural similarities but may differ in their chemical reactivity and applications

Properties

Molecular Formula

C21H17ClN2O2

Molecular Weight

364.8 g/mol

IUPAC Name

2-[(2-chlorobenzoyl)amino]-N-(2-methylphenyl)benzamide

InChI

InChI=1S/C21H17ClN2O2/c1-14-8-2-6-12-18(14)23-21(26)16-10-4-7-13-19(16)24-20(25)15-9-3-5-11-17(15)22/h2-13H,1H3,(H,23,26)(H,24,25)

InChI Key

RCOLKTYEGSBKSD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.